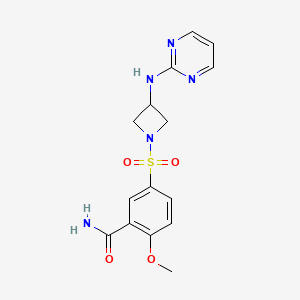

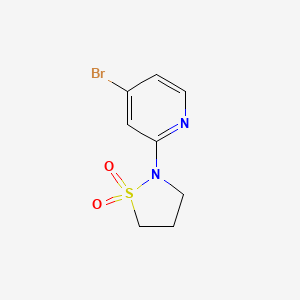

2-Oxo-1H-pyridine-3-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxo-1H-pyridine-3-sulfonyl fluoride is a chemical compound that has been mentioned in the context of being a low-cost, stable, and selective deoxyfluorination reagent . It is not the most reactive species when compared to other sulfonyl fluorides .

Chemical Reactions Analysis

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-3-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have been used in various chemical reactions, including direct fluorosulfonylation with fluorosulfonyl radicals .Applications De Recherche Scientifique

Catalytic Efficiency in Water

2-Oxo-1H-pyridine-3-sulfonyl fluoride has been explored for its catalytic properties, particularly in enantioselective aldol reactions. A study highlighted its role as an efficient promoter for these reactions between ketones and aldehydes with aromatic aldehydes on water. This organocatalyst can be recovered and reused up to seven cycles without significant loss of catalytic activity and stereoselectivity, showcasing its potential for sustainable chemistry practices (L. Zu et al., 2008).

Fluorohydrins to Fluoroolefins Conversion

In the transformation of p-toluene-sulfonates derived from fluorohydrins to fluoroolefins, 2-Oxo-1H-pyridine-3-sulfonyl fluoride demonstrates its importance in the regioselective formation and stereoselective conversion process. The study showcases the utility of this compound in facilitating reactions that yield high-value fluorinated products, critical in medicinal chemistry and material science (H. Suga et al., 1990).

Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis

The versatility of 2-Oxo-1H-pyridine-3-sulfonyl fluoride extends to the synthesis of heterocyclic sulfonyl fluorides, including pyrimidines and pyridines. A sulfur-functionalized aminoacrolein derivative, used in conjunction with this compound, allows for the efficient and selective synthesis of these chemicals, highlighting the compound's role in the development of novel pharmaceuticals and agrochemicals (Joseph W. Tucker et al., 2015).

Radiopharmaceutical Development

In radiopharmaceutical development, 2-Oxo-1H-pyridine-3-sulfonyl fluoride shows potential as a precursor for 18F-labeled biomarkers for PET chemistry. Its ease of preparation and compatibility with aqueous conditions make it a valuable tool in the development of diagnostic agents, underscoring its utility in medical imaging and targeted therapy research (J. Inkster et al., 2012).

Fluoroalkylation of Aryl Iodides

The (2-pyridyl)sulfonyl group, to which 2-Oxo-1H-pyridine-3-sulfonyl fluoride contributes, plays a multifunctional role in the copper-mediated fluoroalkylation of aryl iodides. This compound facilitates the preparation of structurally diverse fluorinated products, demonstrating its significant impact on the development of novel materials and pharmaceuticals (Yanchuan Zhao et al., 2012).

Orientations Futures

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-3-sulfonyl fluoride, have invigorated research into electrophilic species featuring a sulfur–fluorine bond . New synthetic approaches that start with sulfur-containing substrates have provided opportunities for synthetic chemists . The future of this field may involve further exploration of these intriguing functional groups .

Propriétés

IUPAC Name |

2-oxo-1H-pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPAPEFBJNRRPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1H-pyridine-3-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)

![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)

![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2881865.png)

![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2881868.png)

![2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2881869.png)

![2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2881871.png)

![1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine](/img/structure/B2881875.png)